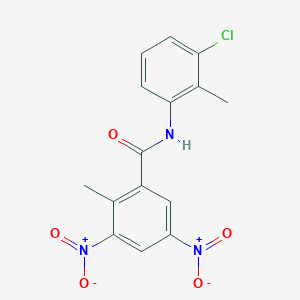

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide

Description

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide is a benzamide derivative characterized by a nitro-substituted aromatic ring and a halogenated phenylamine group. The compound features a 3,5-dinitro substitution on the benzamide core, a methyl group at the 2-position, and a 3-chloro-2-methylphenyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C15H12ClN3O5 |

|---|---|

Molecular Weight |

349.72 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H12ClN3O5/c1-8-11(6-10(18(21)22)7-14(8)19(23)24)15(20)17-13-5-3-4-12(16)9(13)2/h3-7H,1-2H3,(H,17,20) |

InChI Key |

YTRPYZFLJDUJND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 2-methyl-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Formation of N-(3-azido-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide.

Reduction: Formation of N-(3-chloro-2-methylphenyl)-2-methyl-3,5-diaminobenzamide.

Oxidation: Formation of N-(3-chloro-2-methylphenyl)-2-carboxy-3,5-dinitrobenzamide.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups can also influence the compound’s binding affinity to its targets, thereby modulating its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide and related benzamide derivatives:

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity Nitro Groups: The 3,5-dinitro configuration in the target compound and dinitolmide introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This contrasts with the single nitro group in the Y032-0177 compound , which may reduce oxidative stability. Methoxy vs. Nitro: The Y032-0177 compound’s 4,5-dimethoxy groups are electron-donating, likely reducing reactivity compared to nitro-substituted analogs .

Spectroscopic Characterization

- IR Spectroscopy : Nitro groups in the target compound and dinitolmide would exhibit strong asymmetric (1520–1550 cm⁻¹) and symmetric (1350–1380 cm⁻¹) stretching vibrations, distinguishing them from methoxy-containing analogs .

- NMR : The 3-chloro-2-methylphenyl substituent would produce distinct ¹H NMR signals for the chloro and methyl groups, aiding differentiation from flutolanil’s trifluoromethyl and isopropoxy groups .

Applications and Performance Agrochemical Potential: The target compound’s nitro and halogenated groups align with pesticidal motifs seen in dinitolmide (antiprotozoal) and flutolanil (fungicidal) . However, the additional methyl group may alter target specificity or metabolic stability. Synthetic Utility: Unlike Y032-0177, which includes methoxy groups suited for metal-catalyzed C–H functionalization , the target compound’s nitro groups may favor electrophilic substitution reactions.

Research Findings and Implications

- Dinitolmide Comparison : The target compound’s structural complexity may enhance bioactivity but could also increase synthetic challenges compared to dinitolmide’s simpler structure .

- Y032-0177 Contrast : The absence of methoxy groups in the target compound suggests divergent reactivity profiles, particularly in metal coordination or photostability .

- Flutolanil Parallels : Both compounds feature halogenated benzamide backbones, but flutolanil’s trifluoromethyl group confers distinct physicochemical properties (e.g., enhanced hydrophobicity) .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-methyl-3,5-dinitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzamide structure with several substituents:

- Chloro group : Enhances lipophilicity and membrane penetration.

- Methyl groups : Influence the compound's reactivity.

- Nitro groups : Facilitate bioreduction to reactive intermediates.

Its molecular formula is C₁₅H₁₄ClN₃O₄, with a molecular weight of approximately 327.72 g/mol .

The biological activity of this compound primarily involves the following mechanisms:

- Bioreduction of Nitro Groups : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

- Cell Membrane Penetration : The presence of chloro and methyl substituents enhances the compound's ability to penetrate cell membranes, which is crucial for its biological activity .

- Cytotoxicity : Studies indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines through its interactions with cellular targets .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at specific concentrations. The mechanism likely involves oxidative stress induced by reactive oxygen species (ROS) generated during the compound's metabolic processes .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity against several cancer cell lines, including:

- HCT116 (colon cancer)

- MDA-MB-231 (breast cancer)

The cytotoxicity was attributed to the formation of reactive intermediates that disrupt cellular functions and induce apoptosis .

Case Studies

- Study on HCT116 Cells : In a study focusing on HCT116 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's potential as an anticancer agent due to its ability to induce apoptosis through ROS generation .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15.6 to 500 μg/mL, indicating potent antibacterial activity linked to oxidative stress mechanisms .

Comparative Analysis with Similar Compounds

A comparison table highlights structural similarities and differences with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-chloro-2-methylphenyl)-3,5-dinitrobenzamide | Para-substituted chloro group | Different position affects activity |

| 4-Methyl-N-(3-nitrophenyl)benzamide | Nitro group at para position | Variation in nitro position alters reactivity |

| N-(3-bromo-4-methylphenyl)-3,5-dinitrobenzamide | Bromine instead of chlorine | Potentially different biological activity profile |

These comparisons illustrate how variations in substituent positions and types influence the chemical behavior and biological activities of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.